molecular formula C22H23N3O4 B2770668 ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE CAS No. 942034-88-0

ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE

Cat. No.: B2770668
CAS No.: 942034-88-0
M. Wt: 393.443
InChI Key: OTRKOMQAIVFWQA-UHFFFAOYSA-N
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Description

ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-ethylaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with 7-methyl-1,8-naphthyridine-4-one in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group or the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-ethylanilino)(oxo)acetate
  • Ethyl 2-(4-ethylanilino)-2-oxoacetate
  • Ethyl (2-ethyl-6-isopropylanilino)(oxo)acetate

Uniqueness

ETHYL 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE is unique due to its naphthyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-15-7-9-16(10-8-15)24-19(26)13-25-12-18(22(28)29-5-2)20(27)17-11-6-14(3)23-21(17)25/h6-12H,4-5,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRKOMQAIVFWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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